
An In-depth Technical Guide to the Chemical
Structure and Properties of Quipazine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Quipazine

Cat. No.: B1207379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Quipazine, a substituted piperazine and quinoline, is a nonselective serotonin (5-HT) receptor

agonist that has been a subject of scientific research for its diverse pharmacological activities.

[1][2] This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and pharmacological profile of quipazine. Detailed experimental

protocols for key assays are outlined, and signaling pathways are visualized to facilitate a

deeper understanding of its mechanism of action. All quantitative data are presented in

structured tables for ease of reference and comparison.

Chemical Structure and Identification
Quipazine, with the IUPAC name 2-(piperazin-1-yl)quinoline, is a member of the arylpiperazine

family.[1][2] Its structure features a quinoline ring system linked to a piperazine moiety at the 2-

position.[1] This unique arrangement confers its characteristic serotonergic activity.
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Identifier Value

IUPAC Name 2-(piperazin-1-yl)quinoline[1]

CAS Number 4774-24-7[3]

Molecular Formula C₁₃H₁₅N₃[1]

Molecular Weight 213.28 g/mol [1][4]

Canonical SMILES C1CN(CCN1)C2=NC3=CC=CC=C3C=C2[1]

InChI

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-

13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-

10H2[1]

InChIKey XRXDAJYKGWNHTQ-UHFFFAOYSA-N[1]

Physicochemical Properties
The physicochemical properties of quipazine are crucial for its absorption, distribution,

metabolism, and excretion (ADME) profile.

Property Value

Melting Point 81-83 °C[3]

XLogP3 1.5[1]

Topological Polar Surface Area 28.16 Å²[5]

Hydrogen Bond Donors 1[5]

Hydrogen Bond Acceptors 3[5]

Rotatable Bonds 1[5]

Pharmacological Properties
Quipazine is characterized as a non-selective serotonin receptor agonist, with notable activity

at various 5-HT receptor subtypes.[1] Its pharmacological effects are complex, stemming from

its interactions with multiple targets.
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Receptor Binding Affinities (Ki)
The following table summarizes the binding affinities of quipazine for various human serotonin

receptors. Lower Ki values indicate higher binding affinity.

Receptor Ki (nM)

5-HT₁ₐ Data not available

5-HT₁ₑ Data not available

5-HT₂ₐ 5.8

5-HT₂C 1.3

5-HT₃ Data not available

5-HT₆ 8.9

5-HT₇ 28

Data sourced from publicly available databases and may vary between studies.

Functional Activity (EC₅₀/IC₅₀)
Quipazine exhibits agonist activity at several 5-HT receptors, initiating downstream signaling

cascades.

Receptor Functional Assay Potency (EC₅₀/IC₅₀ in nM)

5-HT₂ₐ Calcium Mobilization 2.9

5-HT₂C IP₁ Accumulation 1.1

Data sourced from publicly available databases and may vary between studies.

Signaling Pathways
The interaction of quipazine with 5-HT₂ₐ and 5-HT₂C receptors, which are Gq/11-coupled,

leads to the activation of phospholipase C (PLC). This enzyme then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol
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(DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C

(PKC), leading to various cellular responses.

Quipazine 5-HT2A/2C Receptor Gq/11activates Phospholipase C
(PLC)

activates PIP2hydrolyzes

IP3

DAG

Intracellular
Ca2+ Release

Protein Kinase C
(PKC) Activation

Cellular Response

Click to download full resolution via product page

Caption: Quipazine-induced 5-HT2A/2C receptor signaling cascade.

Experimental Protocols
Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity (Ki) of

quipazine for a target receptor, for example, the 5-HT₂ₐ receptor.
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Caption: Workflow for a radioligand binding assay.
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Methodology:

Membrane Preparation: Cell membranes expressing the human 5-HT₂ₐ receptor are

prepared from cultured cells.

Reaction Mixture: In a 96-well plate, add the following in order: assay buffer, a serial dilution

of quipazine or vehicle, the radioligand (e.g., [³H]ketanserin), and the cell membrane

preparation.

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes)

to allow binding to reach equilibrium.

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a

cell harvester. This separates the membrane-bound radioligand from the unbound

radioligand.

Washing: The filters are washed multiple times with ice-cold wash buffer to reduce non-

specific binding.

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The

radioactivity retained on the filters is then measured using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀

value (the concentration of quipazine that inhibits 50% of the specific binding of the

radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1

+ [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay
This protocol describes a method to measure the functional agonist activity of quipazine at Gq-

coupled receptors like 5-HT₂ₐ by detecting changes in intracellular calcium levels.

Methodology:

Cell Culture and Dye Loading: Cells stably expressing the 5-HT₂ₐ receptor are plated in a 96-

well plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye

(e.g., Fluo-4 AM).
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Compound Addition: A serial dilution of quipazine is added to the wells.

Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader

(e.g., FLIPR or FlexStation). The instrument records the fluorescence intensity over time,

before and after the addition of the compound.

Data Analysis: The increase in fluorescence, which corresponds to the increase in

intracellular calcium concentration, is measured. The EC₅₀ value (the concentration of

quipazine that produces 50% of the maximal response) is determined by fitting the

concentration-response data to a sigmoidal dose-response curve.

Conclusion
Quipazine serves as a valuable pharmacological tool for investigating the serotonin system. Its

distinct chemical structure and broad-spectrum activity at 5-HT receptors have contributed to a

better understanding of serotonergic neurotransmission. This guide provides a foundational

understanding of its chemical and pharmacological properties, supported by detailed

methodologies and visual representations of its mechanism of action, to aid researchers in their

exploration of this multifaceted compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1207379#chemical-structure-and-properties-of-
quipazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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